Benzenesulfenamide, N,N-diethyl-
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Overview
Description
Benzenesulfenamide, N,N-diethyl- is a chemical compound that belongs to the class of sulfenamides. These compounds are characterized by the presence of a sulfenamide group attached to a benzene ring. Benzenesulfenamide, N,N-diethyl- is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfenamide, N,N-diethyl- typically involves the reaction of benzenesulfonyl chloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Benzenesulfonyl Chloride with Diethylamine:
Industrial Production Methods
In industrial settings, the production of Benzenesulfenamide, N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are optimized for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfenamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfenamide group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfenamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, usually in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Thiols
Substitution: Various substituted benzenesulfenamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfenamide, N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfenamide linkages.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenesulfenamide, N,N-diethyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable sulfenamide linkages is key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide
- N,N-Diethylbenzenesulfonamide
- N,N-Dimethylbenzenesulfonamide
Uniqueness
Benzenesulfenamide, N,N-diethyl- is unique due to its specific sulfenamide functional group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamide derivatives. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
CAS No. |
6667-19-2 |
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Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-ethyl-N-phenylsulfanylethanamine |
InChI |
InChI=1S/C10H15NS/c1-3-11(4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
OPHVSTKKDLVJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)SC1=CC=CC=C1 |
Origin of Product |
United States |
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